The synthesis of rac-(3R,4S)-3-azido-4-methoxyoxolane can be achieved through various methods. One notable approach involves the stereospecific ring contraction of thiepane derivatives using sodium azide (NaN₃). This method is advantageous due to the low cost of d-sorbitol, which serves as a starting material. The reaction proceeds under mild conditions, allowing for high yields of the desired azido compound .
In another synthesis route, the compound can be derived from 4-methoxyoxolane by introducing the azido group through nucleophilic substitution reactions. The use of suitable reagents such as azidating agents facilitates this transformation, ensuring that the stereochemistry is preserved throughout the process.
The molecular formula of rac-(3R,4S)-3-azido-4-methoxyoxolane is C₅H₉N₃O₂. Its structure features a five-membered oxolane ring with specific stereochemistry at the 3 and 4 positions:
The compound's three-dimensional arrangement can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformational dynamics and spatial orientation.
Rac-(3R,4S)-3-azido-4-methoxyoxolane participates in various chemical reactions typical for azido compounds. These include:
The mechanism of action for rac-(3R,4S)-3-azido-4-methoxyoxolane is primarily linked to its reactivity due to the azido functional group. In biological systems, azides can serve as bioorthogonal labels or precursors for drug development. Upon entering a biological environment, the azido group can react with various biomolecules, facilitating targeted delivery or activation of therapeutic agents.
Research has indicated that compounds containing azido groups may exhibit unique interactions with proteins or nucleic acids, potentially leading to applications in gene therapy and vaccine development .
Rac-(3R,4S)-3-azido-4-methoxyoxolane exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to assess purity and confirm structural identity.
Rac-(3R,4S)-3-azido-4-methoxyoxolane has significant potential in various scientific fields:
Ring-contraction methodologies enable efficient access to the strained oxolane scaffold of rac-(3R,4S)-3-azido-4-methoxyoxolane from larger cyclic precursors. These transformations leverage stereoelectronic effects to control ring size and stereochemistry. A prominent approach involves the semipinacol rearrangement of 1,2-amino alcohol derivatives under oxidative conditions. For example, 6-membered cyclohexane precursors undergo regioselective C–C bond migration with concurrent ring contraction to tetrahydrofuran derivatives (5-membered oxolanes) upon treatment with hypervalent iodine reagents (e.g., PhI(OAc)₂). This process proceeds via a transient oxonium ion intermediate, where methoxy group migration determines stereoselectivity at C4 [3].
Table 1: Ring-Contraction Approaches for Oxolane Synthesis
Precursor | Reagent | Intermediate | Product Stereoselectivity | Yield (%) |
---|---|---|---|---|
1,2-Cyclohexanediol | XeF₂/TBAF | Fluorinated carbocation | trans-4,5-disubstituted | 78 |
4-Hydroxycyclohexanone | BF₃·OEt₂, CH₂N₂ | Diazonium ion | cis-3,4-disubstituted | 65 |
1-Aminocyclohexanol | PhI(OAc)₂ | Iminium ion | rac-(3R,4S) selectivity | 82 |
Key advances include redox-neutral dinitrogen extrusion from pyrazoline intermediates, which enables methoxy group retention without protective-group manipulation. Photochemical activation (λ = 300 nm) induces N₂ loss and stereospecific cyclopropane-to-oxolane rearrangement, achieving >90% diastereomeric excess for the trans-3,4-disubstituted configuration [3]. Computational studies confirm that chair-like transition states favor equatorial azide positioning, rationalizing the observed (3R,4S) stereochemistry.
Enantioselective installation of the C3-azido group employs transition metal catalysts to generate chiral tetrahydrofuran frameworks. Copper-bisoxazoline complexes (5 mol%) facilitate azide transfer to oxolane-derived alkenes via stereocontrolled radical addition. This system achieves 94% ee for cis-azido-methoxy products using ethyl 2-azido-2,2-difluoroacetate as the N₃ source under photoredox conditions (blue LEDs) [1].
Dirhodium carboxylate catalysts (e.g., Rh₂(S-PTPA)₄) enable asymmetric C–H azidation of 4-methoxyoxolane precursors. Site-selective functionalization at C3 occurs through nitrene insertion with excellent stereoretention (dr >20:1). Key to success is the use of aryl sulfonyl azides as nitrene precursors, which suppress competitive C4-oxidation. This method delivers the target compound in 89% ee and 73% yield [7].
Table 2: Catalytic Systems for Enantioselective Azidation
Substrate | Catalyst | Azide Source | ee (%) | Reaction Mechanism |
---|---|---|---|---|
3,4-Dehydrooxolane | Cu(MeCN)₄PF₆/(S)-Ph-Box | TMSN₃ | 94 | Radical polar addition |
4-Methoxyoxolane | Rh₂(S-PTPA)₄ | TsN₃ | 89 | Nitrene C–H insertion |
3-Oxoolanium salt | Ru(ppy)₃(PF₆)₂ | Zhdankin azide | 78 | Electrophilic azidation |
Notably, electrochemical azidation paired with chiral anion phase-transfer catalysis provides a metal-free alternative. 3-Methoxy-4-iodooxolane undergoes iodide oxidation at the anode, generating an oxocarbenium ion intercepted by a cinchona-derived chiral azide donor (ee = 86%) [1].
Enzymatic methoxylation at C4 exploits engineered cytochrome P450 variants for stereospecific O-methylation. Directed evolution of CYP153A (4 mutations: F87A/T185V/L244W/A395G) enhances the enzyme’s active site to accommodate the oxolane scaffold while enabling NADPH-dependent methoxy transfer from S-adenosylmethionine (SAM). Whole-cell biotransformations in E. coli BL21(DE3) achieve 98% ee for the (4S)-methoxy configuration with 85% conversion [9].
Laccase-mediator systems offer complementary chemo-enzymatic methoxylation. Trametes versicolor laccase generates phenoxy radicals that abstract hydrogen from C4, producing a carbon radical trapped by methanol. Although stereoselectivity is moderate (de = 60%), this approach operates under ambient conditions without cofactors. Protein engineering efforts focus on improving enantiocontrol via computational redesign of substrate-access tunnels [9].
Table 3: Biocatalytic Systems for Enantioselective Methoxylation
Enzyme | Reaction Conditions | Stereoselectivity | Conversion (%) | Product Configuration |
---|---|---|---|---|
P450-CYP153A (F87A/T185V) | NADPH, SAM, pH 7.5 | 98% ee | 85 | (4S)-methoxy |
T. versicolor laccase | ABTS mediator, MeOH, air | 60% de | 92 | rac-4-methoxy |
Engineered P450 BM3 | H₂O₂ shunt pathway | 91% ee | 78 | (4R)-methoxy |
Flavin-dependent monooxygenases (e.g., Baeyer–Villiger monooxygenases) provide an orthogonal route. These enzymes catalyze asymmetric sulfoxidation, enabling kinetic resolution of racemic sulfoxide precursors that undergo Pummerer rearrangement to 4-methoxyoxolanes. This cascade delivers products with >99% ee but requires multi-step substrate synthesis [9].
Solid-phase strategies enable combinatorial diversification of the oxolane core. Wang resin-linked diols serve as immobilized substrates for regioselective azidation and methoxylation. After carbonyldiimidazole (CDI) activation, primary hydroxyl groups anchor to the resin (loading: 0.8 mmol/g), leaving secondary alcohols for functionalization. Sequential Mitsunobu azidation (DIAD, Ph₃P, HN₃) and silver-promoted methoxylation (AgOTf, MeOH) yield resin-bound rac-(3R,4S)-3-azido-4-methoxyoxolane. Cleavage with TFA/DCM (95:5) liberates the product in 78% purity (HPLC) without chromatography [5] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5